1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15566859
InChI: InChI=1S/C23H18N2O3S/c1-13(2)14-7-9-15(10-8-14)19-18-20(26)16-5-3-4-6-17(16)28-21(18)22(27)25(19)23-24-11-12-29-23/h3-13,19H,1-2H3
SMILES:
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.5 g/mol

1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC15566859

Molecular Formula: C23H18N2O3S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Propan-2-yl)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H18N2O3S
Molecular Weight 402.5 g/mol
IUPAC Name 1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H18N2O3S/c1-13(2)14-7-9-15(10-8-14)19-18-20(26)16-5-3-4-6-17(16)28-21(18)22(27)25(19)23-24-11-12-29-23/h3-13,19H,1-2H3
Standard InChI Key LUHVXURXTKXALD-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituents

The compound features a chromeno[2,3-c]pyrrole backbone fused with a thiazole ring and a para-isopropylphenyl group. The chromeno-pyrrole system consists of a pyrrole ring annulated to a chromene (benzopyran) moiety, creating a rigid, planar structure. At position 2 of the pyrrole, a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—is attached, while position 1 is substituted with a 4-(propan-2-yl)phenyl group. This combination introduces steric bulk and electronic diversity, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

The IUPAC name, 1-(4-propan-2-ylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, reflects its substitution pattern . Key spectroscopic identifiers include:

  • SMILES: CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O

  • InChIKey: LUHVXURXTKXALD-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming connectivity. For instance, 1H^1\text{H}-NMR would reveal singlet peaks for the isopropyl group’s methyl protons (~1.2 ppm) and aromatic protons in the thiazole (6.8–7.5 ppm).

Synthetic Methodologies

Multicomponent Cyclization Strategies

Recent protocols emphasize multicomponent reactions (MCRs) to assemble the chromeno-pyrrole core efficiently. A representative route involves:

  • Condensation: 2-Hydroxybenzaldehyde derivatives react with malononitrile and amines under refluxing ethanol to form pyrrole intermediates.

  • Thiazole Incorporation: Cyclocondensation with thioamides introduces the thiazole ring .

  • Functionalization: Suzuki-Miyaura coupling installs the 4-isopropylphenyl group.

This approach achieves yields of 65–78% under mild conditions (60–80°C), avoiding chromatographic purification through recrystallization .

Optimization Challenges

Key challenges include regioselectivity during thiazole formation and steric hindrance from the isopropyl group. Employing acetic acid as a solvent enhances protonation of intermediates, improving reaction rates.

Synthetic StepReagents/ConditionsYield
Pyrrole formationEthanol, reflux, 12 h70%
Thiazole cyclizationThioacetamide, AcOH, 80°C, 6 h65%
Suzuki couplingPd(PPh3)4, K2CO3, DMF, 100°C78%

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 13C^{13}\text{C}-NMR confirms carbonyl groups (C=O) at ~170 ppm and aromatic carbons at 110–160 ppm.

  • Mass Spectrometry: HRMS (ESI+) shows a molecular ion peak at m/z 403.1215 ([M+H]+), consistent with the molecular formula .

X-ray Crystallography

Single-crystal X-ray diffraction reveals a dihedral angle of 85° between the chromeno-pyrrole and thiazole planes, indicating limited conjugation. The isopropyl group adopts a staggered conformation, minimizing steric clashes .

Comparison with Structural Analogs

Compound 2 (PubChem CID 3034264), a pyrrole-dione derivative, lacks the chromeno-thiazole system but shares the isopropylphenyl group. While 2 exhibits weaker bioactivity (IC50 = 12 µM in MCF-7), its simpler synthesis (3 steps, 82% yield) underscores the trade-off between complexity and efficacy .

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